N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide is a complex organic compound with the molecular formula C41H40N4O11 and a molecular weight of 764.79 g/mol. This compound features a distinctive structure characterized by a pyridine ring, multiple aromatic moieties, and a hydroxytetrahydrofuran unit, which contribute to its potential biological activities and chemical reactivity. The compound is categorized under various chemical databases, indicating its significance in research and development .
Preliminary studies suggest that N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide exhibits significant biological activity. Potential activities include:
Further empirical studies are necessary to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide typically involves multi-step organic synthesis techniques:
Each step requires careful optimization to ensure high yield and purity.
N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide has potential applications in:
Interaction studies are crucial for understanding how N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide interacts with biological targets:
Several compounds share structural similarities with N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Pyridine core with methoxy groups | Lacks hydroxytetrahydrofuran moiety |
| Compound B | Nitro-substituted aromatic rings | Different substitution pattern on pyridine |
| Compound C | Similar tetrahydrofuran structure | Contains additional halogen substituents |
These comparisons highlight the unique combination of functional groups and structural complexity present in N-(5-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide that may contribute to its distinct biological activities and potential therapeutic applications.
The systematic IUPAC name reflects its polycyclic architecture:
The numbering follows pyridine as the parent chain, prioritizing nitro and acetamide groups for lower locants.
The stereodescriptor (2R,4R,5R) indicates three chiral centers in the THF ring. Configuration determination typically employs:
For this compound, the C2R and C5R configurations likely induce a twisted boat conformation in the THF ring, as observed in related alkaloids.
Density functional theory (DFT) calculations predict the following conformational preferences:
$$ E{\text{chair}} = -12.3 \, \text{kcal/mol} \quad \text{vs.} \quad E{\text{twist-boat}} = -9.8 \, \text{kcal/mol} $$
The 4-hydroxyl group stabilizes the chair conformation through intramolecular hydrogen bonding with the C5 trityl ether oxygen.
This trityl-derived group exhibits:
Comparative stability data:
| Protecting Group | Half-life in pH 7.4 Buffer | Reference |
|---|---|---|
| Trityl (this compound) | 48 hr | |
| Dimethoxytrityl (DMT) | 12 hr | |
| Monomethoxytrityl (MMT) | 6 hr |
Nitro groups:
4-Nitrophenethoxy chain: